molecular formula C20H11FN2O2S B2795696 (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile CAS No. 868154-56-7

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2795696
M. Wt: 362.38
InChI Key: SRPYYTICUGFOCP-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, also known as FLT3 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and other types of cancer. FLT3 inhibitors have shown promising results in preclinical and clinical studies, and are being investigated as a potential treatment option for cancer patients.

Scientific Research Applications

Synthesis and Anticancer Properties

Research has been conducted on the synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives and their screening for anticancer activity. These compounds showed varying degrees of activity against breast cancer cell lines, highlighting the potential of furan and thiazolylacrylonitrile derivatives in the development of anticancer agents (Matiichuk et al., 2022).

Fungicidal Activity

A study on the synthesis of 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles demonstrated that these compounds exhibit significant fungicidal activity, particularly against Colletotrichum gossypii, indicating their potential application in agricultural chemistry to protect crops from fungal diseases (Shen De-long, 2010).

Photophysical Properties

The synthesis and investigation of the photophysical properties of novel biphenyl derivatives containing furan and thiophene groups have been explored. These studies aim at understanding the electronic properties of these compounds, which are crucial for their potential application in organic electronics and optoelectronic devices (Bao Li et al., 2010).

properties

IUPAC Name

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O2S/c21-15-5-3-13(4-6-15)18-8-7-16(25-18)10-14(11-22)20-23-17(12-26-20)19-2-1-9-24-19/h1-10,12H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPYYTICUGFOCP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile

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